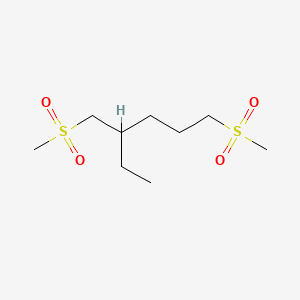
(+)-2-Ethyl-1,5-dimesyloxypentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is an organosulfur compound characterized by the presence of two methylsulfonyl groups attached to a hexane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane typically involves the reaction of hexane derivatives with methylsulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the methylsulfonyl chloride reacts with the hexane derivative to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The methylsulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted hexane derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl sulfone: Another sulfone compound with distinct chemical properties and uses.
Uniqueness
(+)-1-(Methylsulfonyl)-4-[(methylsulfonyl)methyl]hexane is unique due to its specific structure, which allows for selective reactivity and potential applications in diverse fields. Its dual methylsulfonyl groups provide versatility in chemical reactions and interactions with biological targets, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
64295-10-9 |
|---|---|
Molekularformel |
C9H20O4S2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
1-methylsulfonyl-4-(methylsulfonylmethyl)hexane |
InChI |
InChI=1S/C9H20O4S2/c1-4-9(8-15(3,12)13)6-5-7-14(2,10)11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
MHYKCIBDHXOJRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCS(=O)(=O)C)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















